Methyl 2-(indolin-6-yl)acetate
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Overview
Description
Methyl 2-(indolin-6-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole ring system is a significant heterocyclic structure found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(indolin-6-yl)acetate typically involves the reaction of indole derivatives with various reagents. One common method is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(indolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-(indolin-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(indolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . This binding can lead to various therapeutic effects, including inhibition of cancer cell proliferation and antiviral activity.
Comparison with Similar Compounds
Methyl 2-(indolin-6-yl)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a different substitution pattern on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
UKXHFWLUUNOSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
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